(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a difluoromethylthio group attached to a phenyl ring, which is further connected to an azetidinone ring substituted with a pyridin-3-yloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, the compound’s structural features suggest potential as a pharmacophore for the development of new drugs. The difluoromethylthio group is known to enhance metabolic stability and bioavailability, making it attractive for drug design .
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Difluoromethylthio Group:
Azetidinone Ring Formation: The azetidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound, often under acidic or basic conditions.
Coupling with Pyridin-3-yloxy Group: The final step involves the coupling of the azetidinone intermediate with a pyridin-3-yloxy group, which can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Sulfoxides and Sulfones: From oxidation of the difluoromethylthio group.
Alcohols: From reduction of the carbonyl group in the azetidinone ring.
Substituted Aromatics: From various substitution reactions on the aromatic ring.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethylthio group can act as a hydrogen bond donor, potentially interacting with active sites in proteins . The azetidinone ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethylthio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Similar structure but with a trifluoromethylthio group instead of a difluoromethylthio group.
(2-(Methylthio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Similar structure but with a methylthio group instead of a difluoromethylthio group.
Uniqueness
The presence of the difluoromethylthio group in (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents . This makes it particularly valuable in applications where these properties are desirable.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLICHDHUEZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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